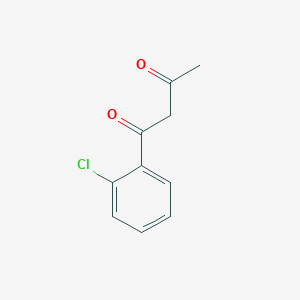
1-(2-氯苯基)丁烷-1,3-二酮
描述
“1-(2-Chlorophenyl)butane-1,3-dione” is an organic compound with the chemical formula C10H9ClO2 . It is a yellow crystal or powder with a special aroma . The main purpose of 1-(2-chlorophenyl)butane-1,3-dione is to be used as an intermediate in organic synthesis reactions .
Synthesis Analysis
The synthesis of similar compounds involves refluxing for several hours and leaving the mixture overnight in an ice-box . The sodium salt obtained is then filtered, dissolved in water, and acidified with acetic acid to yield the diketone . It is then recrystallised from ethanol .
Molecular Structure Analysis
The molecular weight of “1-(2-Chlorophenyl)butane-1,3-dione” is 196.63 . The InChI code is 1S/C10H9ClO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 .
Physical And Chemical Properties Analysis
“1-(2-Chlorophenyl)butane-1,3-dione” is a liquid at room temperature .
科学研究应用
互变异构和酸碱性质
- 研究重点:研究丁烷-1,3-二酮衍生物的结构、互变异构和酸碱性质,包括与 1-(2-氯苯基)丁烷-1,3-二酮 结构相似的化合物。
- 主要发现:使用红外光谱、核磁共振光谱和电位滴定的研究揭示了这些衍生物溶液中互变异构形式的混合物。研究发现,溶剂极性的增加使平衡向烯醇-偶氮形式转变。这些化合物的解离过程是非自发的、吸热的和熵不利的 (Mahmudov 等人,2011 年)。
铕(III)配合物的荧光性质
- 研究重点:使用配体(包括 1-(2-氯苯基)衍生物)合成和分析铕(III)配合物的荧光性质。
- 主要发现:合成的配合物显示出铕离子的特征发射,表明从配体到铕离子的有效能量转移。在这些配合物中,涉及 1-(2-氯苯基)配体的配合物显示出最高的荧光强度,表明有效的能量转移效率 (马昆鹏,2015 年)。
金属的光度分析
- 研究重点:使用丁烷-1,3-二酮的偶氮衍生物对合金中的金属进行光度测定。
- 主要发现:合成了基于丁烷-1,3-二酮的衍生物,并将其用于测定镍基合金中的铜。这些化合物对金属的存在表现出更高的灵敏度,这受分子芳香环中的取代基的影响。这项研究突出了此类衍生物在金属检测分析化学中的潜力 (Makhmudov 等人,2008 年)。
配合物的合成和表征
- 研究重点:使用丁烷-1,3-二酮衍生物合成和分析各种配合物。
- 主要发现:对包括氯苯基基团在内的不同配合物的合成和晶体结构的研究揭示了分子结构、相互作用和性质的见解。这些研究对于理解这些配合物在各种化学环境中的行为非常重要,有助于材料科学和分子工程等领域 (Lastovickova 等人,2018 年)。
催化和反应机理
- 研究重点:探索丁烷-1,3-二酮衍生物在催化过程和反应机理中的应用。
- 主要发现:研究这些化合物在催化反应中的作用,例如二氧六环的形成,为它们在合成化学中的潜在应用提供了宝贵的见解。这包括了解它们对反应途径和产物形成的影响,这对于开发新的合成方法和材料至关重要 (Nishino 等人,1991 年)。
安全和危害
The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P501 (Dispose of contents/container to an approved waste disposal plant) .
属性
IUPAC Name |
1-(2-chlorophenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPYOGOPKDBEFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566602 | |
| Record name | 1-(2-Chlorophenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56464-74-5 | |
| Record name | 1-(2-Chlorophenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

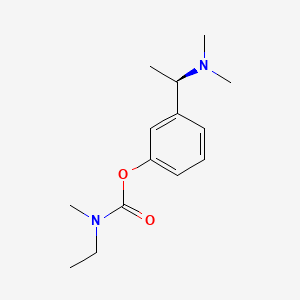

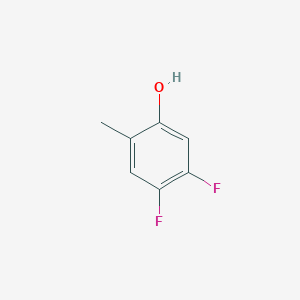
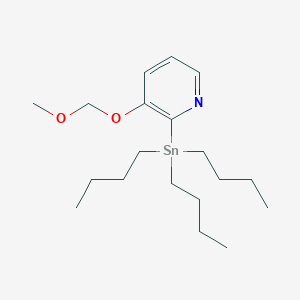
![2-[(Methylamino)methyl]benzoic acid](/img/structure/B1354855.png)
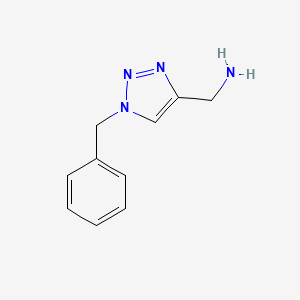
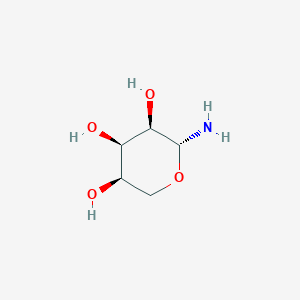


![[1,1'-Biphenyl]-2,4,4'-triamine](/img/structure/B1354867.png)
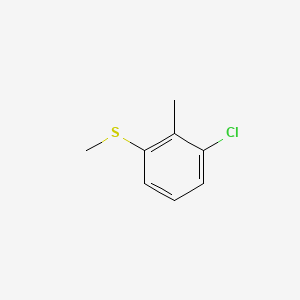
![3-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1354875.png)
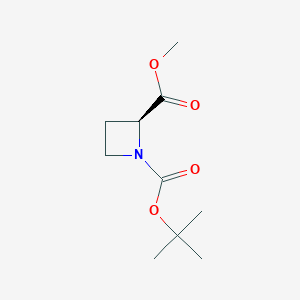
![Bicyclo[2.2.1]hept-5-en-2-yl methacrylate](/img/structure/B1354879.png)